Trospium chloride

Overview

Description

Trospium chloride is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . Trospium is a urinary antispasmodic agent .

Synthesis Analysis

The synthesis of this compound involves the use of benziloyl chlorine, acetonitrile, anhydrous K2CO3, and chlorination (3 α-nortropine)-8-spiral shell-1-pyrroles ammonium salt. The reaction is refluxed for 3 hours, then stirred for another 3 hours at room temperature. The product is then filtered, dried, and further refined .

Molecular Structure Analysis

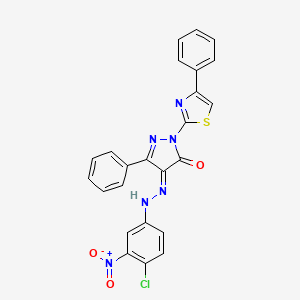

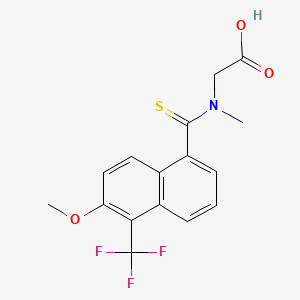

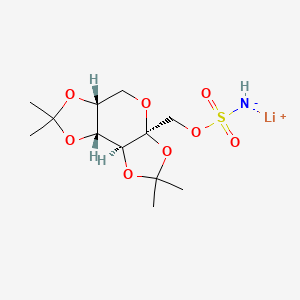

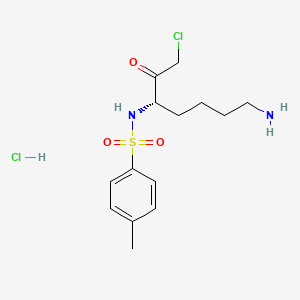

This compound has a molecular formula of C25H30NO3 and a molecular weight of 427.97 . Its structure has been analyzed using techniques such as C cross-polarization magic angle spinning (CP/MAS) nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), Fourier transform infrared (FTIR), and X-ray powder diffraction .

Chemical Reactions Analysis

This compound has been studied for its solvate formation properties. It was found that it can form solvates with various solvents such as methanol, acetonitrile, propionitrile, N, N -dimethylformamide, nitromethane, and also forms a dihydrate .

Physical And Chemical Properties Analysis

This compound is a crystalline powder that is white or light yellow in color . It has a solubility of 90 mg/mL in water and 30 mg/mL in DMSO .

In Vivo

In vivo studies of trospium chloride have been conducted to investigate its effects on the bladder and other organs. These studies have shown that this compound is effective in reducing the symptoms of this compound and urinary incontinence, as well as improving quality of life. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects.

In Vitro

In vitro studies of trospium chloride have been conducted to investigate its effects on cell cultures. These studies have shown that this compound is effective in inhibiting the growth of cancer cells and in blocking the action of certain enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-microbial effects.

Mechanism of Action

Target of Action

Trospium Chloride is an antimuscarinic agent . Its primary targets are the muscarinic receptors in cholinergically innervated organs . These receptors play a crucial role in the contraction of smooth muscles in organs like the bladder .

Mode of Action

This compound works by antagonizing the effect of acetylcholine on muscarinic receptors . This interaction results in a parasympatholytic action, which reduces the tonus of smooth muscle in the bladder . This means that it helps to relax the bladder muscles, reducing the frequency and urgency of urination .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the blocking of acetylcholine’s effect on muscarinic receptors . This leads to a reduction in the tonus of smooth muscle in the bladder . The downstream effects include a decrease in the symptoms of overactive bladder, such as frequent urination and loss of control over urination .

Pharmacokinetics

This compound is poorly metabolized in the liver, and its pharmacokinetic behavior is mainly determined by the parent compound . After oral administration, absorption of the hydrophilic this compound is slow and incomplete . The mean bioavailability is approximately 10% and decreases with concomitant food intake . The drug is minimally metabolized to spiroalcohol by hydrolysis and is 50% plasma protein bound . Urinary excretion of the parent compound plays a major role in the disposition of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of the smooth muscle in the bladder . This results in a reduction of symptoms associated with overactive bladder, such as frequent urination, urgency, and sometimes, loss of control over urination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its release and absorption . A biphasic extended-release system of this compound has been developed to provide controlled release of the drug up to 24 hours, improving patient compliance . Additionally, the drug’s bioavailability decreases with concomitant food intake .

Biological Activity

Trospium chloride has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects. In addition, this compound has been shown to inhibit the growth of cancer cells and block the action of certain enzymes.

Biochemical and Physiological Effects

This compound has been shown to reduce the symptoms of this compound and urinary incontinence. In addition, this compound has been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using trospium chloride in laboratory experiments include its ability to reduce the symptoms of this compound and urinary incontinence, its anti-inflammatory, anti-microbial, and anti-cancer effects, and its ability to inhibit the growth of cancer cells and block the action of certain enzymes. The limitations of using this compound in laboratory experiments include its potential for side effects, such as dry mouth, constipation, and blurred vision.

Future Directions

For the study of trospium chloride include further investigation into its effects on the bladder and other organs, its potential for use in the treatment of other diseases, such as Parkinson’s disease, and its potential for use in combination with other drugs. In addition, further research into the mechanisms of action of this compound and its potential side effects is needed. Other potential future directions include the development of new formulations of this compound, such as extended-release formulations, and the development of new delivery systems for this compound, such as transdermal patches.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Trospium chloride displays higher affinity towards muscarinic receptors compared to nicotinic receptors at therapeutic concentrations . It antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder .

Cellular Effects

This compound is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . It works by causing the smooth muscle in the bladder to relax .

Molecular Mechanism

This compound antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder . This mechanism of action is how it exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

After oral administration, absorption of the hydrophilic this compound is slow and incomplete . Peak plasma concentrations of approximately 4 ng/mL are reached 4–5 hours after administration of a 20mg immediate-release preparation . The mean bioavailability is approximately 10% and decreases by concomitant food intake .

Metabolic Pathways

This compound is metabolized by ester hydrolysis and excreted by the kidneys through a combination of tubular secretion and glomerular filtration .

Transport and Distribution

This compound is a hydrophilic positively charged drug. Therefore, it has low permeability through biomembranes and requires drug transporters for distribution and excretion . In humans, the organic cation transporters OCT1 and OCT2 and the multidrug and toxin extrusion MATE1 and MATE2-K carriers showed this compound transport .

Subcellular Localization

Chemically, this compound is a quaternary ammonium cation which causes it to stay in periphery rather than crossing the blood–brain barrier . This suggests that this compound is localized in the peripheral tissues rather than in the central nervous system.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Trospium chloride involves the reaction of Trospium base with hydrochloric acid.", "Starting Materials": [ "Trospium base", "Hydrochloric acid" ], "Reaction": [ "Add Trospium base to a reaction vessel", "Slowly add hydrochloric acid to the reaction vessel", "Stir the mixture for several hours at room temperature", "Filter the resulting Trospium chloride", "Wash the Trospium chloride with water", "Dry the Trospium chloride under vacuum" ] } | |

| 10405-02-4 | |

Molecular Formula |

C25H30ClNO3 |

Molecular Weight |

428.0 g/mol |

IUPAC Name |

[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1 |

InChI Key |

RVCSYOQWLPPAOA-VROPFNGYSA-M |

Isomeric SMILES |

C1CC[N+]2(C1)[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

Appearance |

Solid powder |

| 10405-02-4 | |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

azoniaspiro compound XVII azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride Ceris Spasmex Spasmo-lyt Spasmo-Rhoival TC Spasmo-Urgenin Spasmo-Urgenin TC Spasmolyt Trospi trospium chloride Uraplex Uraton |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)

![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)